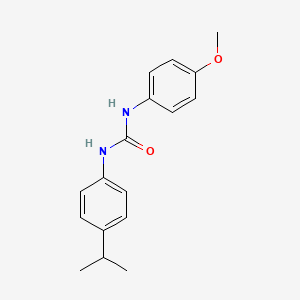
N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea
描述
N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. In recent years, A-769662 has gained attention as a potential therapeutic agent for the treatment of metabolic disorders, such as type 2 diabetes and obesity.
作用机制
N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea activates AMPK by binding to the γ subunit of the enzyme, which leads to allosteric activation of the kinase domain. AMPK activation by N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea is independent of the upstream kinase LKB1, which is the main activator of AMPK in response to energy stress. N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea also inhibits dephosphorylation of AMPK by protein phosphatase 2C, which further enhances AMPK activity.
Biochemical and Physiological Effects
Activation of AMPK by N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea has numerous biochemical and physiological effects. In hepatocytes, N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea increases glucose uptake and glycogen synthesis, while decreasing gluconeogenesis and lipogenesis. In adipocytes, N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea enhances glucose uptake and fatty acid oxidation, while inhibiting lipogenesis and adipogenesis. In skeletal muscle cells, N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea increases glucose uptake and fatty acid oxidation, while promoting mitochondrial biogenesis and oxidative metabolism. In animal models of obesity and type 2 diabetes, N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea improves glucose tolerance, insulin sensitivity, and lipid metabolism.
实验室实验的优点和局限性
One advantage of using N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, such as AICAR and metformin, N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea does not activate other kinases or interfere with other signaling pathways. However, N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea has been shown to cause off-target effects on other proteins, such as the mitochondrial respiratory chain complex I. Another limitation of using N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea is its low solubility in water, which requires the use of organic solvents for in vitro experiments.
未来方向
Future research on N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea should focus on its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea for the treatment of metabolic disorders. In addition, further studies are needed to elucidate the long-term effects of N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea on AMPK signaling and other physiological processes. Finally, the development of more potent and selective AMPK activators, based on the structure of N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea, could lead to the discovery of new drugs for the treatment of metabolic disorders.
科学研究应用
N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied in vitro and in vivo for its potential therapeutic effects on metabolic disorders. In vitro studies have shown that N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea activates AMPK in various cell types, including hepatocytes, adipocytes, and skeletal muscle cells. Activation of AMPK by N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In vivo studies have demonstrated that N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea improves glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)13-4-6-14(7-5-13)18-17(20)19-15-8-10-16(21-3)11-9-15/h4-12H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBOOQFEKKSGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropyl-phenyl)-3-(4-methoxy-phenyl)-urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



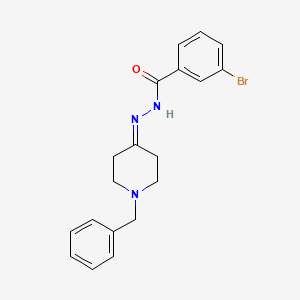
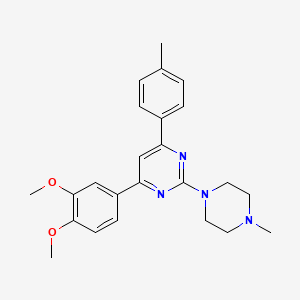
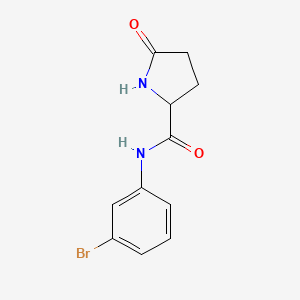
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine](/img/structure/B3869923.png)

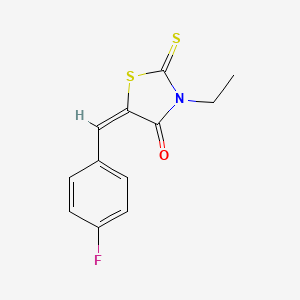
![4-(2,4-dimethylphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B3869953.png)
![N-(4-methoxyphenyl)-1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B3869958.png)
![11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B3869967.png)

![2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B3869983.png)
![ethyl 4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3869997.png)
![N-(1-{[(3-methylphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B3869998.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3870004.png)